molecular formula C24H30N4O3S2 B11147356 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11147356
M. Wt: 486.7 g/mol
InChI Key: RVCHYINPONAXOP-UYRXBGFRSA-N
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Description

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a dipropylamino group, and a thiazolidinone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Dipropylamino Group: The dipropylamino group is introduced through nucleophilic substitution reactions.

    Formation of the Thiazolidinone Moiety: The thiazolidinone moiety is formed through the reaction of appropriate thioamide and carbonyl compounds under specific conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C24H30N4O3S2

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-14-16(3)8-9-20(27)25-21)13-19-23(30)28(24(32)33-19)15-17-7-6-12-31-17/h8-9,13-14,17H,4-7,10-12,15H2,1-3H3/b19-13-

InChI Key

RVCHYINPONAXOP-UYRXBGFRSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4CCCO4

Origin of Product

United States

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